3-(2-fluorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}propanamide
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Overview
Description
3-(2-fluorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}propanamide is a complex organic compound characterized by the presence of a fluorophenyl group, a thiomorpholine ring, and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}propanamide typically involves multi-step organic reactions The initial step often includes the formation of the fluorophenyl group through electrophilic aromatic substitutionThe final step usually involves the formation of the amide bond under mild conditions using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}propanamide can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
3-(2-fluorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(2-fluorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}propanamide involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the thiomorpholine and oxane rings can contribute to the overall stability and specificity of the interaction .
Comparison with Similar Compounds
Similar Compounds
3-(2-chlorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}propanamide: Similar structure but with a chlorine atom instead of fluorine.
3-(2-bromophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}propanamide: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 3-(2-fluorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}propanamide imparts unique properties such as increased lipophilicity and metabolic stability compared to its chlorine and bromine analogs. This can result in better bioavailability and efficacy in biological applications .
Properties
IUPAC Name |
3-(2-fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN2O2S/c20-17-4-2-1-3-16(17)5-6-18(23)21-15-19(7-11-24-12-8-19)22-9-13-25-14-10-22/h1-4H,5-15H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYKWCPYGDECJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)CCC2=CC=CC=C2F)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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